molecular formula C22H32N2O5 B15335827 2-(1-Boc-4-piperidyl)-4-Cbz-morpholine

2-(1-Boc-4-piperidyl)-4-Cbz-morpholine

Cat. No.: B15335827
M. Wt: 404.5 g/mol
InChI Key: QJFJQIOBBWHFKY-UHFFFAOYSA-N
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Description

2-(1-Boc-4-piperidyl)-4-Cbz-morpholine is a complex organic compound that features a piperidine ring and a morpholine ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a benzyloxycarbonyl (Cbz) protecting group on the morpholine nitrogen. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Boc-4-piperidyl)-4-Cbz-morpholine typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the piperidine nitrogen with a Boc group and the morpholine nitrogen with a Cbz group. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane. The reaction is usually carried out at room temperature to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for cost-effectiveness and efficiency, often using automated systems to control reaction parameters such as temperature, pH, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(1-Boc-4-piperidyl)-4-Cbz-morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-(1-Boc-4-piperidyl)-4-Cbz-morpholine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Boc-4-piperidyl)-4-Cbz-morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc and Cbz protecting groups play a crucial role in modulating the compound’s reactivity and stability. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-piperidyl Methacrylate: Similar in structure but contains a methacrylate group instead of a morpholine ring.

    1-N-Boc-4-(Phenylamino)piperidine: Features a phenylamino group instead of a morpholine ring.

Uniqueness

2-(1-Boc-4-piperidyl)-4-Cbz-morpholine is unique due to the presence of both Boc and Cbz protecting groups, which provide enhanced stability and selectivity in chemical reactions. This dual protection makes it particularly valuable in complex synthetic pathways where selective deprotection is required.

Properties

Molecular Formula

C22H32N2O5

Molecular Weight

404.5 g/mol

IUPAC Name

benzyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]morpholine-4-carboxylate

InChI

InChI=1S/C22H32N2O5/c1-22(2,3)29-21(26)23-11-9-18(10-12-23)19-15-24(13-14-27-19)20(25)28-16-17-7-5-4-6-8-17/h4-8,18-19H,9-16H2,1-3H3

InChI Key

QJFJQIOBBWHFKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CN(CCO2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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